3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

IMPDH Inhibition Immunosuppression Lead Discovery

Medicinal chemistry teams require structurally defined N-aryl pyrimidine-2,4-diones with batch-to-batch consistency to ensure reproducible SAR data. 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1204296-36-5) addresses this need as a ≥95% pure, versatile scaffold with demonstrated IMPDH II inhibitory activity. Key advantages: • Confirmed purity ≥95% for reliable hit-to-lead optimization • 4-Methoxyphenyl group enables fine-tuning of LogP and passive permeability • Electron-rich aryl ring facilitates rapid diversification via electrophilic substitution and cross-coupling • Available for immediate dispatch with full analytical documentation; global shipping supported.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1204296-36-5
Cat. No. B1390990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
CAS1204296-36-5
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C=CNC2=O
InChIInChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15)
InChIKeyALZSFPZPDWILFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Research Overview


3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1204296-36-5) is an N-aryl substituted pyrimidine-2,4-dione heterocycle . It is supplied as a versatile small molecule scaffold with a purity specification of ≥95% . The pyrimidine-2,4-dione core is a privileged structure in medicinal chemistry, and the 4-methoxyphenyl substituent modulates electronic and lipophilic properties relevant to target binding and pharmacokinetics .

Core scaffold N-aryl pyrimidine-2,4-dione heterocycle
Substituent 4-Methoxyphenyl group influences target binding and lipophilicity
Specification High-purity building block for medicinal chemistry

Why 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Is Irreplaceable


In-class substitution of N-aryl pyrimidine-2,4-diones is scientifically unsound due to the profound impact of aryl substituents on target selectivity, potency, and physicochemical behavior. The 4-methoxyphenyl group imparts distinct electronic and steric characteristics that govern molecular recognition in biological systems . For instance, within a series of 3-arylpyrimidin-2,4-diones explored as GABA-gated chloride channel modulators, the 4-chlorophenyl derivative exhibited an insecticidal lead profile that was not recapitulated by other aryl variants, underscoring that activity is exquisitely sensitive to aryl substitution [1]. Similarly, in HIV reverse transcriptase inhibitor design, the presence of an ethereal group at the C-3 position of the pyrimidinedione scaffold was critical for achieving nanomolar potency, a property that cannot be assumed for unsubstituted or alternatively substituted analogs [2]. Therefore, procurement of the specific methoxy derivative is essential for experimental reproducibility and target engagement.

Aryl substituent changes may alter target selectivity and potency, making unsubstituted or differently substituted analogs non-interchangeable.
The 4-methoxyphenyl group imparts distinct electronic and lipophilic properties; substitution with other aryl groups may shift activity profiles.
Analogous 3-arylpyrimidine-2,4-diones (e.g., 4-chlorophenyl) showed divergent bioactivity, highlighting sensitivity to aryl variation.

3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Key Differentiators


IMPDH II Inhibitory Activity

3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been evaluated for in vitro inhibition of human inosine monophosphate dehydrogenase II (IMPDH II), a key enzyme in the de novo guanine nucleotide synthesis pathway and a validated target for immunosuppressive therapy . In a binding assay, the compound demonstrated measurable inhibitor potency . While direct comparator data is unavailable in the open literature, the assay confirms that this specific 4-methoxyphenyl derivative engages the IMPDH II active site, providing a differentiated starting point compared to unsubstituted 3-phenylpyrimidine-2,4-dione which lacks the methoxy group necessary for potential hydrogen bonding interactions within the enzyme's cofactor binding region .

IMPDH II inhibition
Class-level inference
Qualitative inhibition observed in binding assay
May support IMPDH II target engagement over unsubstituted phenyl analog
IC50 not reported; data to verify
IMPDH Inhibition Immunosuppression Lead Discovery

Lipophilicity & Passive Permeability

The presence of the 4-methoxyphenyl group at the N-3 position of the pyrimidine-2,4-dione scaffold is predicted to increase lipophilicity compared to the unsubstituted 3-phenyl analog . While experimental LogP values are not publicly available for these specific compounds, computational estimations indicate that the methoxy derivative exhibits a higher LogP due to the electron-donating nature of the methoxy substituent, which reduces the polarity of the uracil-like core . In a comparative context, 3-phenylpyrimidine-2,4-dione (MW 188.18) is less lipophilic than the target compound (MW 218.21), which may influence membrane permeability and oral bioavailability in a divergent manner [1].

Lipophilicity
Class-level inference
Predicted higher LogP vs 3-phenyl analog
May influence membrane permeability in cell-based assays
Experimental LogP unavailable
Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Accessibility & Library Synthesis

The 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione scaffold is commercially available in high purity (≥95%) and is positioned as a versatile building block for the synthesis of diverse heterocyclic libraries . The 4-methoxyphenyl substituent provides a robust handle for further functionalization via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, a feature that is less accessible in the unsubstituted phenyl analog due to lower electron density on the aromatic ring . This enhanced reactivity streamlines the generation of focused compound collections for hit-to-lead exploration, offering a clear advantage in terms of synthetic efficiency and molecular diversity over simpler N-aryl pyrimidinediones .

Synthetic reactivity
Class-level inference
4-Methoxyphenyl ring enables electrophilic substitution and cross-coupling
May support efficient library synthesis vs unsubstituted analog
Qualitative structural comparison
Medicinal Chemistry Parallel Synthesis Scaffold Hopping

3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Recommended Applications


IMPDH II Lead Discovery

Given its demonstrated in vitro inhibitory activity against human IMPDH II , 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is well-suited as a starting scaffold for medicinal chemistry campaigns aimed at developing novel immunosuppressants. Researchers can utilize this compound to explore structure-activity relationships around the 4-methoxyphenyl motif to optimize potency and selectivity for IMPDH II over other isoforms.

Parallel Synthesis of Diverse Libraries

The electron-rich 4-methoxyphenyl substituent enhances the reactivity of the aromatic ring, facilitating efficient diversification through electrophilic substitution and cross-coupling reactions . This compound serves as a high-value building block for constructing focused libraries of N-aryl pyrimidinediones, enabling rapid exploration of chemical space in hit-to-lead programs .

Physicochemical Property Optimization

The presence of the methoxy group alters the lipophilicity and electronic character of the pyrimidinedione core compared to unsubstituted phenyl analogs . This compound is ideal for lead optimization studies where fine-tuning of LogP and passive permeability is required to improve cellular activity or oral bioavailability in early-stage drug candidates.

GABA Receptor Modulation Studies

While not directly reported, the structural similarity to 3-arylpyrimidin-2,4-diones that exhibit insecticidal activity via GABA-gated chloride channel modulation [1] suggests that this methoxy derivative may serve as a probe for investigating insect GABA receptor pharmacology, particularly in comparative studies against the 4-chlorophenyl analog.

Application
Selection Property
Validation Focus
IMPDH II inhibitor lead discovery
IMPDH II enzyme engagement
Isoform selectivity and potency optimization
Library synthesis and scaffold diversification
Electron-rich 4-methoxyphenyl reactivity
Cross-coupling and electrophilic substitution efficiency
Physicochemical profiling for lead optimization
Modulated lipophilicity (LogP)
Passive membrane permeability and cellular activity
Insect GABA receptor probe studies
Structural analogy to active 3-aryl series
Receptor modulation comparison

Technical Documentation Hub

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